molecular formula C22H25N7O2 B10938456 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10938456
M. Wt: 419.5 g/mol
InChI Key: LHWONWOTPFFDEL-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a unique combination of cyclopropyl, pyrazole, and isoxazolo[5,4-b]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of cyclopropyl, pyrazole, and isoxazolo[5,4-b]pyridine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N7O2

Molecular Weight

419.5 g/mol

IUPAC Name

6-cyclopropyl-3-(1-ethyl-5-methylpyrazol-4-yl)-N-[(2-ethylpyrazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H25N7O2/c1-4-28-13(3)17(12-25-28)20-19-16(10-18(14-6-7-14)26-22(19)31-27-20)21(30)23-11-15-8-9-24-29(15)5-2/h8-10,12,14H,4-7,11H2,1-3H3,(H,23,30)

InChI Key

LHWONWOTPFFDEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NCC5=CC=NN5CC)C

Origin of Product

United States

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